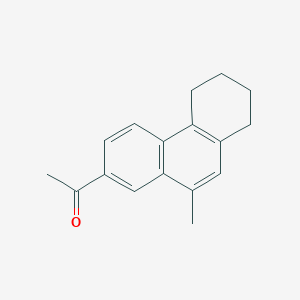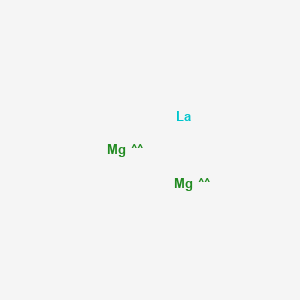
Lanthanum--magnesium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum–magnesium (1/2) is a compound that combines lanthanum and magnesium in a specific stoichiometric ratio Lanthanum is a rare earth element known for its various applications in electronics, optics, and catalysis Magnesium, on the other hand, is a lightweight metal with significant roles in structural materials and biological systems
准备方法
Synthetic Routes and Reaction Conditions: Lanthanum–magnesium (1/2) can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of lanthanum oxide (La₂O₃) with magnesium oxide (MgO) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 1200°C to 1500°C. The resulting product is then cooled and ground to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of lanthanum–magnesium (1/2) often involves the use of high-purity raw materials and controlled atmospheres to prevent contamination. The process may include steps such as calcination, milling, and sintering to achieve the desired phase and purity. Advanced techniques like chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) can also be employed for precise control over the composition and structure of the compound.
化学反应分析
Types of Reactions: Lanthanum–magnesium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form lanthanum oxide and magnesium oxide. In reduction reactions, it can be reduced by hydrogen to form lanthanum hydride and magnesium hydride.
Common Reagents and Conditions: Common reagents used in reactions with lanthanum–magnesium (1/2) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as high temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving lanthanum–magnesium (1/2) include lanthanum oxide, magnesium oxide, lanthanum hydride, and magnesium hydride. These products have various applications in catalysis, hydrogen storage, and electronic materials.
科学研究应用
Lanthanum–magnesium (1/2) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes . In biology, it has potential applications in drug delivery systems and as a contrast agent in imaging techniques. In medicine, it is being explored for its potential use in treating certain diseases, such as osteoporosis, due to its ability to interact with biological molecules. In industry, it is used in the production of advanced materials, such as high-performance ceramics and alloys .
作用机制
The mechanism of action of lanthanum–magnesium (1/2) involves its ability to interact with various molecular targets and pathways. For example, in catalysis, it can facilitate the activation of hydrogen molecules, leading to efficient hydrogenation reactions. In biological systems, it can bind to specific proteins and enzymes, modulating their activity and leading to therapeutic effects. The compound’s unique electronic structure and reactivity make it a versatile tool in various applications .
相似化合物的比较
Lanthanum–magnesium (1/2) can be compared to other similar compounds, such as lanthanum–titanium (1/2) and neodymium–magnesium (1/2). While these compounds share some similarities in terms of their structure and reactivity, lanthanum–magnesium (1/2) stands out due to its unique combination of properties. For instance, it has a higher thermal stability and better catalytic performance compared to lanthanum–titanium (1/2). Additionally, it exhibits different magnetic and dielectric properties compared to neodymium–magnesium (1/2), making it suitable for specific applications in electronics and materials science .
Conclusion
Lanthanum–magnesium (1/2) is a compound with unique properties and a wide range of applications in various fields. Its synthesis involves high-temperature reactions and controlled conditions to achieve the desired phase and purity. The compound undergoes various chemical reactions, forming products with significant applications in catalysis, hydrogen storage, and electronic materials. Its mechanism of action involves interactions with molecular targets and pathways, making it a versatile tool in scientific research. Compared to similar compounds, lanthanum–magnesium (1/2) offers distinct advantages in terms of thermal stability, catalytic performance, and electronic properties.
属性
CAS 编号 |
12188-19-1 |
|---|---|
分子式 |
LaMg2 |
分子量 |
187.52 g/mol |
InChI |
InChI=1S/La.2Mg |
InChI 键 |
HHEIGDWATABVLZ-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Mg].[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


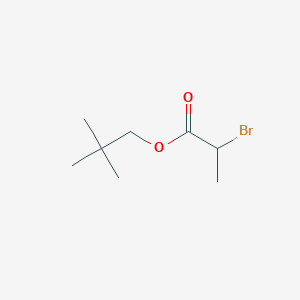
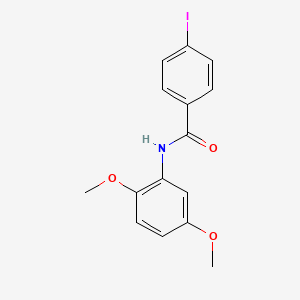
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
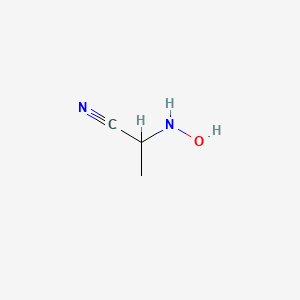
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
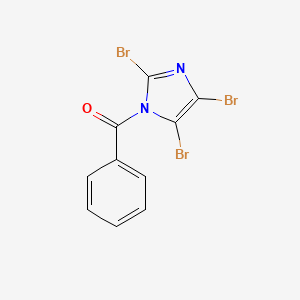

![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
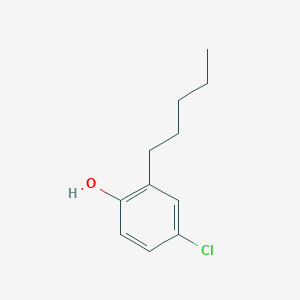
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
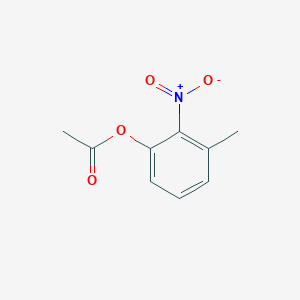
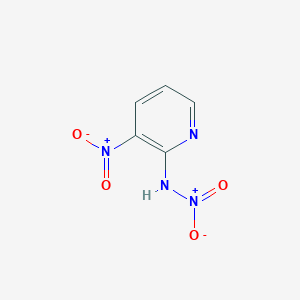
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
